3-Amino-4,4-dimethylpyrrolidin-2-one
Overview
Description
3-Amino-4,4-dimethylpyrrolidin-2-one: is a cyclic amino acid derivative with the molecular formula C6H12N2O . This compound is characterized by a five-membered ring structure containing an amino group and a ketone group. It is a white crystalline solid that is soluble in water and organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,4-dimethylpyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of 4-amino-2,2-dimethylpentanoic acid with acetic anhydride to form 4-amino-2,2-dimethylpentanamide. This intermediate is then oxidized under specific conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using cost-effective and commercially available reagents. The process is optimized for high yield and purity, often involving multi-step procedures that include purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4,4-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Formation of 3-oxo-4,4-dimethylpyrrolidin-2-one.
Reduction: Formation of 3-amino-4,4-dimethylpyrrolidin-2-ol.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
3-Amino-4,4-dimethylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4,4-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4,4-Dimethylpyrrolidin-2-one: Lacks the amino group, resulting in different chemical reactivity and biological activity.
3-Amino-3,3-dimethylpyrrolidin-2-one: Similar structure but with different substitution patterns, leading to variations in properties and applications.
Uniqueness: 3-Amino-4,4-dimethylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a ketone group within a five-membered ring structure makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-amino-4,4-dimethylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6(2)3-8-5(9)4(6)7/h4H,3,7H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVAQEBLCVPBNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)C1N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248826-55-2 | |
Record name | 3-amino-4,4-dimethylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of producing enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one?
A1: Enantiopurity is crucial in pharmaceutical development because different enantiomers of a molecule can have different biological activities. While the specific applications of this compound aren't detailed in these papers, developing a straightforward method for enantiopure synthesis [, ] suggests it could be a valuable building block for chiral drugs or other biologically active compounds.
Q2: What kind of reactions were used to synthesize the compound?
A2: The research describes a "straightforward preparation" involving readily available starting materials and reagents. [, ] While the specifics aren't provided in the titles, the term "straightforward" suggests a synthetic route that is relatively short and efficient. This is important for potential scale-up and cost-effectiveness in drug development.
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